Enantiomeric Purity: R-Enantiomer vs. Racemic Mixture
The (R)-enantiomer is supplied with a chemical purity of ≥98% as a single stereoisomer, while the racemic mixture (CAS 937652-04-5) contains equal amounts of both enantiomers, resulting in an effective enantiomeric purity of 0% ee for the desired R configuration . For stereoselective applications, the single enantiomer eliminates the need for costly and time-consuming chiral resolution steps.
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | ≥98% chemical purity, single (R)-enantiomer (enantiomeric excess not explicitly stated but inferred from chiral synthesis) |
| Comparator Or Baseline | Racemic 3-methyl-2-(pyrrolidin-1-yl)butanoic acid (CAS 937652-04-5), purity >95%, racemic mixture (0% ee for R-enantiomer) |
| Quantified Difference | Target compound provides 100% of the desired enantiomer vs. 50% in racemate, representing a 2-fold increase in available R-enantiomer per unit mass |
| Conditions | Commercial specifications from Leyan (R-enantiomer) and Fluorochem (racemate); purity determined by HPLC or equivalent method |
Why This Matters
Procurement of the pre-resolved (R)-enantiomer avoids additional purification steps and yield losses, directly impacting synthetic efficiency and cost in chiral molecule production.
